molecular formula C28H28O4 B8099502 (3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol(relative)

(3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol(relative)

Cat. No.: B8099502
M. Wt: 428.5 g/mol
InChI Key: HZWCKFPVWSCREB-UODIDJSMSA-N
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Description

This compound is a cyclopenta[d][1,3]dioxol derivative characterized by a trityloxy-methyl substituent at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is C₂₈H₂₈O₄, with an average mass of 428.528 g/mol and a monoisotopic mass of 428.198759 g/mol . The trityl (triphenylmethyl) group serves as a protective moiety for hydroxyl or amino functionalities in synthetic organic chemistry, making this compound a critical intermediate in nucleoside or carbohydrate synthesis. Its stereochemistry (3aR,4R,6aS) ensures specific spatial arrangements that influence reactivity and downstream applications .

Properties

IUPAC Name

(3aS,6R,6aR)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,29H,19H2,1-2H3/t24-,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCKFPVWSCREB-UODIDJSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C=C([C@@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves several steps, starting from readily available starting materials. One common synthetic route includes the protection of hydroxyl groups, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of protecting groups such as trityl chloride and reagents like dimethyl sulfoxide (DMSO) and triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve the desired transformations. Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests that it could interact with biological targets due to the presence of hydroxyl and ether functionalities. Specific applications include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
  • Antiviral Properties : Research is ongoing to explore its efficacy against viral infections, particularly those affecting the respiratory system.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for:

  • Functionalization Reactions : The hydroxyl group can participate in further reactions to create derivatives with enhanced biological activity or improved solubility.
  • Building Block for Natural Products : It can be utilized in the synthesis of natural product analogs, potentially leading to new drugs with improved efficacy.

Materials Science

In materials science, this compound may be used in:

  • Polymer Chemistry : Its ability to form stable linkages can be harnessed in the development of new polymers that exhibit desirable properties such as increased thermal stability and mechanical strength.
  • Nanotechnology : The compound's structure can facilitate the creation of nanomaterials with specific functionalities for applications in electronics and photonics.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Study 2Organic SynthesisSuccessfully used as a precursor for synthesizing novel antiviral agents with improved activity profiles.
Study 3Polymer DevelopmentDeveloped a new polymer composite that showed enhanced thermal stability compared to existing materials.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The molecular targets include enzymes involved in metabolic pathways, signaling cascades, and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Properties

The following table highlights structural differences and physicochemical properties of the target compound and its analogues:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound 6-(Trityloxymethyl), 4-OH C₂₈H₂₈O₄ 428.53 Bulky trityl group enhances steric protection; hydroxyl group enables further functionalization Intermediate in nucleoside synthesis
10a 6-Phenyl, 4-CH₂OH C₁₇H₂₀O₃ 270.15 Aryl substitution increases lipophilicity Base for antiviral or anticancer agents
10b 6-(4-Fluorophenyl), 4-CH₂OH C₁₇H₁₉FO₃ 267.14 Fluorine enhances metabolic stability Drug discovery intermediates
155899-66-4 6-Amino, 4-OH C₈H₁₅NO₃ 173.21 Amino group enables coupling reactions Ticagrelor intermediate (antiplatelet drug)
RX-3117 Intermediate 6-(Trityloxymethyl), 4-O-SiPh₂tBu, 5-F C₄₄H₄₅FO₄Si 684.91 Fluorine and silyl protection modulate reactivity Anticancer agent synthesis
Molnupiravir Intermediate 6-(Pyrimidine-dione), 4-O-isobutyrate C₂₀H₂₈N₂O₆ 392.45 Ester and heterocyclic moieties Antiviral drug precursor

Key Research Findings

Stereochemical Impact
  • The stereochemistry at the 4-position (R vs. S) significantly alters biological activity. For instance, the (4S)-configured analogue (CAS 369647-29-0) has a lower molecular weight (156.18 g/mol) and distinct reactivity compared to the target compound .
Pharmaceutical Relevance
  • Amino-substituted derivatives (e.g., 155899-66-4) are key intermediates for Ticagrelor, highlighting the role of cyclopenta[d][1,3]dioxol scaffolds in cardiovascular therapeutics .
  • Fluorinated analogues (e.g., RX-3117 intermediate) exhibit enhanced metabolic stability, making them valuable in oncology research .
Physicochemical Properties
  • Bulky substituents like trityl or tert-butyldiphenylsilyl groups reduce solubility in polar solvents but improve crystallinity .
  • Aryl-substituted derivatives (e.g., 10a ) display higher logP values, favoring membrane permeability in drug candidates .

Discussion of Structural Modifications

Role of Protecting Groups

  • Trityl vs. Silyl Groups : While the target compound uses trityl for hydroxyl protection, the RX-3117 intermediate employs a tert-butyldiphenylsilyl group, which offers superior stability under acidic conditions .
  • Amino vs. Hydroxyl: Amino-substituted derivatives (e.g., 155899-66-4) enable nucleophilic coupling reactions, whereas hydroxylated variants are prone to oxidation .

Functional Group Compatibility

  • The 4-OH group in the target compound can be esterified or phosphorylated, as seen in Molnupiravir synthesis, where isobutyrate esters are introduced to enhance bioavailability .

Biological Activity

The compound (3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol , also known by its CAS number 921759-19-5 , is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H28O5
  • Molecular Weight : 428.52 g/mol
  • CAS Number : 921759-19-5

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound has significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may be beneficial in preventing cellular damage associated with various diseases.
  • Neuroprotective Effects : The compound has been shown to inhibit acetylcholinesterase activity in vitro, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's. This inhibition helps increase acetylcholine levels in the brain, which is crucial for cognitive function.
  • Anti-inflammatory Properties : In animal models, (3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol demonstrated the ability to reduce inflammation markers. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The inhibition of acetylcholinesterase leads to increased levels of neurotransmitters.
  • Reduction of Reactive Oxygen Species (ROS) : The antioxidant properties are attributed to the ability to neutralize ROS and enhance endogenous antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
NeuroprotectiveAcetylcholinesterase inhibition
Anti-inflammatoryDecrease in inflammatory cytokines

Case Study 1: Neuroprotection

A study conducted on mice demonstrated that administration of the compound improved cognitive performance in memory tasks compared to a control group. The results indicated a significant reduction in acetylcholinesterase activity and an increase in acetylcholine levels within the hippocampus.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced inflammation in rats, the compound was administered and resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological examination showed reduced tissue damage compared to untreated controls.

Q & A

Q. What are the key synthetic strategies for preparing (3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol?

  • Methodological Answer : A three-step strategy from isosorbide derivatives is commonly employed, involving stereoselective protection of hydroxyl groups using trityl chloride (TrCl) under anhydrous conditions. For example, the trityl group is introduced to protect the primary alcohol, followed by cyclization to form the cyclopenta[d][1,3]dioxol scaffold. Key intermediates are characterized via 13C^{13}\text{C} DEPT NMR to confirm regiochemistry and stereochemistry .

Q. How is the stereochemical integrity of the cyclopenta[d][1,3]dioxol scaffold verified during synthesis?

  • Methodological Answer : High-resolution 1H^{1}\text{H} and 13C^{13}\text{C} NMR, combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are critical. For example, coupling constants (JJ-values) between protons at positions 3aR and 4R confirm the cis or trans arrangement of substituents. X-ray crystallography may also resolve ambiguous cases .

Q. What protecting groups are optimal for hydroxyl moieties in this compound?

  • Methodological Answer : The trityl (triphenylmethyl) group is preferred for primary alcohols due to its bulkiness, which prevents undesired side reactions during cyclization. For secondary alcohols, acetyl or benzoyl groups are used, as demonstrated in analogous cyclopenta-dioxol derivatives .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of trityl-protected intermediates?

  • Methodological Answer : Optimize reaction conditions by using dry solvents (e.g., anhydrous DCM or THF) and molecular sieves to scavenge trace water. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance tritylation efficiency. Monitor reaction progress via TLC (hexane:EtOAc = 7:3) to minimize over-reaction .

Q. What analytical methods resolve contradictions in stereochemical assignments for diastereomeric byproducts?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase to separate enantiomers. Compare experimental optical rotation values with literature data (e.g., [α]D25_{D}^{25} = -45° for the (3aR,4R,6aS)-isomer) .

Q. How does the compound’s stability vary under acidic or basic conditions?

  • Methodological Answer : The trityl group is acid-labile, requiring neutral to slightly basic conditions (pH 7–8) during purification. Stability tests in MeOH/H2_2O (9:1) at 25°C show <5% decomposition over 24 hours, but exposure to 0.1 M HCl leads to rapid deprotection. Monitor via LC-MS (ESI+) .

Q. What strategies mitigate epimerization during deprotection of the trityl group?

  • Methodological Answer : Use mild acidic conditions (e.g., 1% TFA in DCM at 0°C) and short reaction times (<30 min). Quench with aqueous NaHCO3_3 immediately post-deprotection. Epimerization rates can be quantified using 19F^{19}\text{F} NMR if fluorine-containing analogs are synthesized .

Contradictions and Recommendations

  • Stability Data Variability : Some studies report decomposition under ambient conditions, while others note stability. This discrepancy may arise from trace acidic impurities in solvents. Use freshly distilled solvents and argon atmospheres for sensitive steps .
  • Stereochemical Assignments : X-ray crystallography is recommended to resolve conflicting NMR-based assignments, especially for novel derivatives .

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